
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
Boron Neutron Capture Therapy (BNCT)
Boron-containing compounds, including boronic acids and their esters, have garnered attention for BNCT. In this cancer treatment modality, boron carriers selectively accumulate in tumor cells. When exposed to thermal neutrons, the boron nucleus captures a neutron, leading to localized nuclear reactions that damage cancer cells. The compound’s boron moiety could potentially serve as a carrier for BNCT, although its stability in water must be carefully considered .
Hydrolysis Studies and Drug Stability
The stability of boronic pinacol esters in water is crucial for drug design and delivery. Phenylboronic pinacol esters, including our compound of interest, are susceptible to hydrolysis. The kinetics of this reaction depend on substituents in the aromatic ring. Notably, the pH significantly influences the rate of hydrolysis, with acceleration observed at physiological pH. Researchers must exercise caution when considering these esters for pharmacological applications .
Synthetic Chemistry and Organic Synthesis
The compound’s tetrazole and urea moieties offer synthetic versatility. Researchers can exploit these functional groups for constructing novel molecules, such as ligands, catalysts, or bioactive compounds. The tetrazole ring, in particular, participates in diverse chemical transformations, making it valuable in organic synthesis .
Medicinal Chemistry and Drug Development
Given its unique structure, our compound could serve as a scaffold for designing new drugs. Medicinal chemists might explore modifications around the tetrazole and urea portions to enhance bioactivity, selectivity, and pharmacokinetics. Rational design based on computational studies could guide the development of potential therapeutic agents .
Rhodium-Catalyzed C–H Functionalization
The phenylhydrazine moiety in our compound could participate in C–H functionalization reactions. Rhodium-catalyzed coupling with alkynylcyclobutanols could lead to the synthesis of 1H-indazoles, a class of heterocyclic compounds with diverse biological activities. This pathway provides an alternative route to access these valuable molecules .
Materials Science and Supramolecular Chemistry
Exploring the self-assembly behavior of our compound could yield insights into supramolecular chemistry. Its ability to form hydrogen bonds or other non-covalent interactions might be harnessed for designing functional materials, such as sensors, molecular switches, or host–guest systems .
Propriétés
IUPAC Name |
1-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN6O2/c1-25-14-7-3-5-12(9-14)19-16(24)18-10-15-20-21-22-23(15)13-6-2-4-11(17)8-13/h2-9H,10H2,1H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCHKGYALNNXAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3-methoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

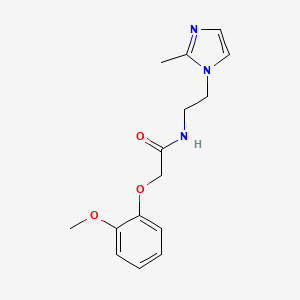
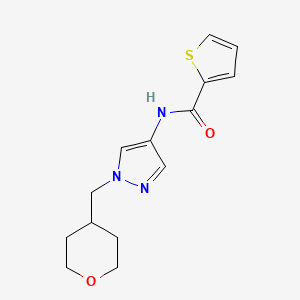
![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428655.png)

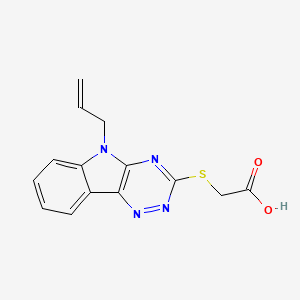
![2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2428660.png)
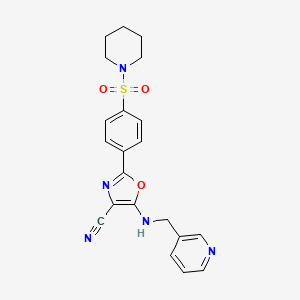
![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2428662.png)
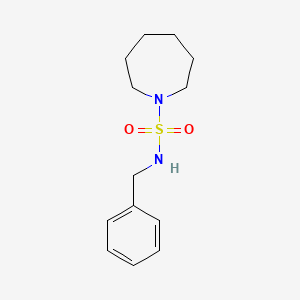
![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)-3-methylbutyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2428668.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428670.png)
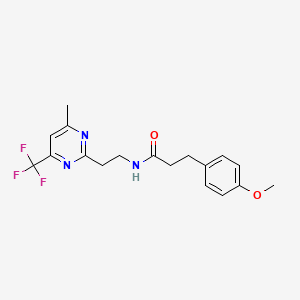

![3-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B2428675.png)